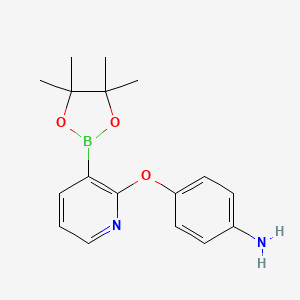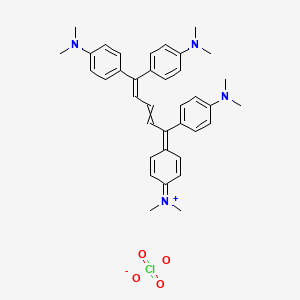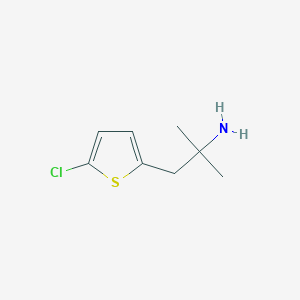
1-(5-chlorothiophen-2-yl)-2-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chlorothiophen-2-yl)-2-methylpropan-2-amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom at the 5-position and an ethanamine group at the 2-position, with two methyl groups attached to the alpha carbon of the ethanamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chlorothiophen-2-yl)-2-methylpropan-2-amine can be achieved through various synthetic routes. One common method involves the halogenation of thiophene derivatives followed by amination. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position of the thiophene ring. The resulting 5-chlorothiophene is then subjected to a nucleophilic substitution reaction with an appropriate amine, such as 2-amino-2-methylpropane, under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-chlorothiophen-2-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(5-chlorothiophen-2-yl)-2-methylpropan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-(5-chlorothiophen-2-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiopheneethanamine: Lacks the chlorine and methyl substitutions, resulting in different chemical and biological properties.
5-Chlorothiophene: Contains the chlorine substitution but lacks the ethanamine group, leading to different reactivity and applications.
2-Amino-2-methylpropane: Contains the ethanamine group but lacks the thiophene ring, resulting in different chemical behavior.
Uniqueness
1-(5-chlorothiophen-2-yl)-2-methylpropan-2-amine is unique due to the combination of the thiophene ring, chlorine substitution, and the alpha,alpha-dimethyl ethanamine group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C8H12ClNS |
|---|---|
Poids moléculaire |
189.71 g/mol |
Nom IUPAC |
1-(5-chlorothiophen-2-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H12ClNS/c1-8(2,10)5-6-3-4-7(9)11-6/h3-4H,5,10H2,1-2H3 |
Clé InChI |
SNXCJCOGEGETEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=C(S1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[3-(2-Naphthalenyl)phenyl]-anthracene](/img/structure/B1508534.png)
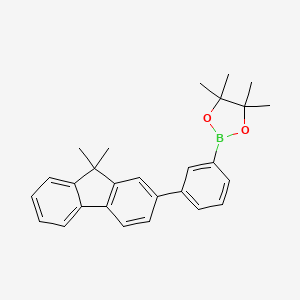
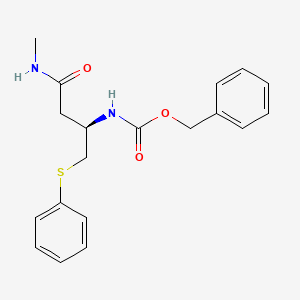
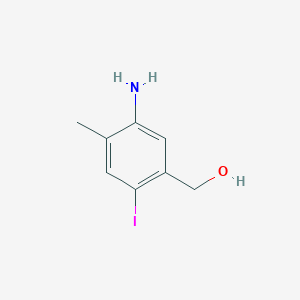
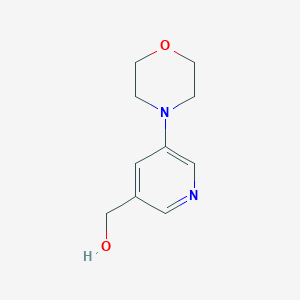
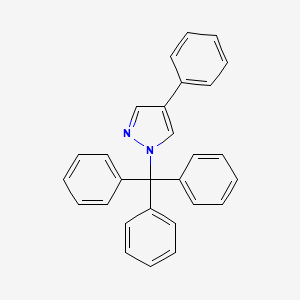
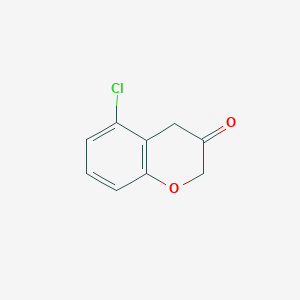
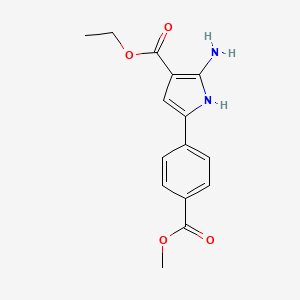
![2-[(4,4,5,5,6,6,7,7,7-Nonafluoro-1,1-dimethylheptyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B1508574.png)
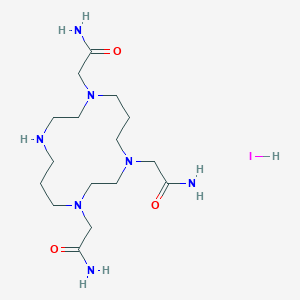
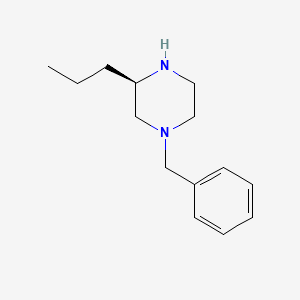
![(2R,3R)-2,3-Dihydroxy-4-{[(R)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B1508579.png)
